molecular formula C5H8N4O3S2 B587694 Methazolamide-d6 CAS No. 1795142-30-1

Methazolamide-d6

Cat. No.: B587694
CAS No.: 1795142-30-1
M. Wt: 242.301
InChI Key: FLOSMHQXBMRNHR-WFGJKAKNSA-N
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Biochemical Analysis

Biochemical Properties

Methazolamide-d6, like Methazolamide, interacts with the enzyme carbonic anhydrase, inhibiting its activity . This interaction reduces the formation of bicarbonate ions, subsequently reducing sodium and fluid transport . This leads to a decrease in the production of aqueous humor, which helps lower intraocular pressure .

Cellular Effects

This compound impacts various types of cells and cellular processes. It reduces elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . It also has a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of carbonic anhydrase . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This process decreases the secretion of aqueous humor and reduces intraocular pressure .

Dosage Effects in Animal Models

In animal models, Methazolamide has been used in the acute and long-term management of both primary and secondary glaucoma in dogs . The dosage and frequency of administration are adjusted based on the animal’s response and requirements

Metabolic Pathways

This compound is involved in the carbonic anhydrase metabolic pathway . It inhibits the enzyme carbonic anhydrase, which is necessary for the production of aqueous humor . This inhibition leads to a decrease in the production of aqueous humor and a reduction in intraocular pressure .

Transport and Distribution

Methazolamide is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid . It is reasonable to assume that this compound would have a similar distribution profile.

Subcellular Localization

Given its role as a carbonic anhydrase inhibitor, it is likely to be found wherever this enzyme is present, such as in the cytoplasm of cells .

Preparation Methods

The preparation of methazolamide involves several steps, starting with 5-amino-2-mercapto-1,3,4-thiadiazole as the raw material. The synthetic route includes condensation, acetylation, methylation, oxidation, and amination reactions . The process can be summarized as follows:

    Condensation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation to form an intermediate.

    Acetylation: The intermediate is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole.

    Methylation: Methylation of the acetylated intermediate produces N-(4-methyl-2-sulfamoyl-1,3,4-thiadiazolin-5-ylidene)acetamide.

    Oxidation and Amination: The final steps involve oxidation and amination to yield methazolamide.

Chemical Reactions Analysis

Methazolamide-d6, like its non-deuterated counterpart, undergoes various chemical reactions:

    Oxidation: Methazolamide can be oxidized under specific conditions to form sulfonamide derivatives. 2

Biological Activity

Methazolamide-d6, a stable isotope variant of Methazolamide, is a carbonic anhydrase (CA) inhibitor primarily used in the treatment of glaucoma. The biological activity of this compound has garnered interest due to its therapeutic potential beyond ocular conditions, particularly in neurodegenerative diseases and inflammatory disorders. This article delves into the pharmacological mechanisms, clinical implications, and case studies associated with this compound.

Methazolamide functions as a reversible inhibitor of carbonic anhydrases, particularly targeting isoforms CA1, CA2, CA3, CA4, and CA7. Its inhibition leads to decreased bicarbonate reabsorption in the renal tubules and reduced aqueous humor production in the eye . This mechanism is crucial not only for managing intraocular pressure but also for mitigating neurodegenerative processes.

Key Pharmacological Targets

  • Carbonic Anhydrase Inhibition : this compound exhibits a high affinity for human carbonic anhydrase II with a Ki value of 14 nM .
  • Inflammatory Pathways : Recent studies indicate that Methazolamide modulates inflammatory pathways by regulating cytokines such as tumor necrosis factor (TNF), interleukin-6 (IL-6), and nitric oxide synthase (NOS2) .

1. Glaucoma Treatment

Methazolamide is primarily prescribed for open-angle and acute angle-closure glaucoma. Its efficacy is attributed to its ability to lower intraocular pressure by inhibiting bicarbonate production in the ciliary body .

2. Neurodegenerative Diseases

Research has revealed that Methazolamide may have protective effects against neurodegenerative diseases such as Alzheimer's disease (AD) and tauopathies. In animal models, it has been shown to reduce tau protein accumulation in the brain, thereby enhancing cognitive performance .

StudyFindings
Fossati et al., 2015Methazolamide prevents Aβ-induced mitochondrial dysfunction and caspase activation in neuronal cells .
Cambridge Institute Study, 2024Demonstrated reduced tau aggregates in treated mice, correlating with improved memory tasks .

Case Study 1: Ankylosing Spondylitis

A recent study explored the role of Methazolamide in treating ankylosing spondylitis (AS). The research highlighted its ability to reduce inflammation and improve patient outcomes as measured by the Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Functional Index (BASFI) . The study identified several key genes associated with AS that were modulated by Methazolamide.

Case Study 2: Severe Adverse Reactions

A significant case report described a patient who developed Stevens-Johnson syndrome/toxic epidermal necrolysis (SJS/TEN) after Methazolamide administration. This case underscores the potential severe adverse effects associated with Methazolamide use, necessitating careful monitoring and consideration of patient history regarding drug hypersensitivity .

Safety Profile and Adverse Effects

While Methazolamide is generally well-tolerated, it can lead to several adverse effects including electrolyte imbalances, central nervous system effects, and rare but severe skin reactions like SJS/TEN . Regular monitoring of blood parameters is advised during treatment.

Properties

CAS No.

1795142-30-1

Molecular Formula

C5H8N4O3S2

Molecular Weight

242.301

IUPAC Name

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3

InChI Key

FLOSMHQXBMRNHR-WFGJKAKNSA-N

SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Synonyms

N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6;  L 584601-d6;  N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6;  Methenamide-d6;  Neptazane-d6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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